molecular formula C12H16O4S B8495682 2-Methyl-2-(2-thienyl)ethylmalonic Acid Monoethylester

2-Methyl-2-(2-thienyl)ethylmalonic Acid Monoethylester

Cat. No. B8495682
M. Wt: 256.32 g/mol
InChI Key: WDFPAQJEHQYFBV-UHFFFAOYSA-N
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Patent
US06964976B2

Procedure details

2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester (52.7 g, 0.19 mol) obtained in Example 1) (a) was dissolved in a mixture of ethanol (240 ml) and water (80 ml), potassium hydroxide (11.4 g, 0.20 mol) was added thereto in an ice bath, and the solution was stirred for 2 hours. And then potassium hydroxide (5.7 g, 0.1 mol) was added thereto three times, one portion every 1 hour, and the reaction solution was stirred for 6 hours in total. Water (300 ml) and ice-cold 10% hydrochloric acid (500 ml) were added to the reaction solution, and the solution was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was concentrated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=2:1-0:1) to afford the title compound (28.6 g, 60% yield) as a pale yellow oil.
Name
2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester
Quantity
52.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5]([CH2:12][CH2:13][C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)([CH3:11])[C:6]([O:8]CC)=[O:7])[CH3:2].[OH-].[K+]>C(O)C.O>[CH2:1]([O:3][C:4](=[O:19])[C:5]([CH2:12][CH2:13][C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)([CH3:11])[C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-Methyl-2-(2-thienyl)ethylmalonic acid diethylester
Quantity
52.7 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C)CCC=1SC=CC1)=O
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
in an ice bath, and the solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
three times, one portion every 1 hour, and the reaction solution was stirred for 6 hours in total
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=2:1-0:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)(C)CCC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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